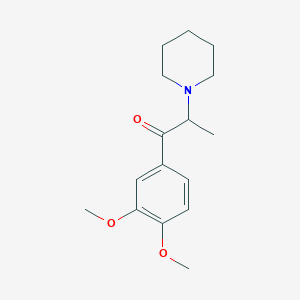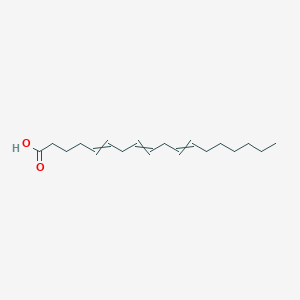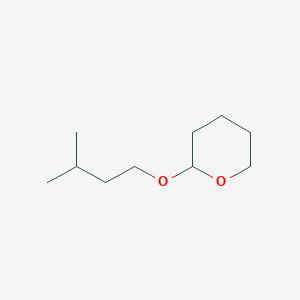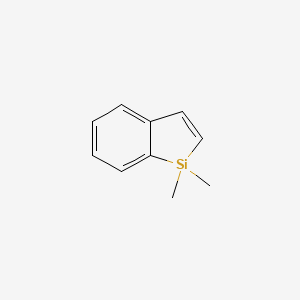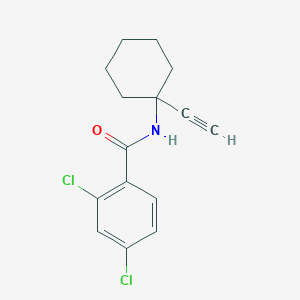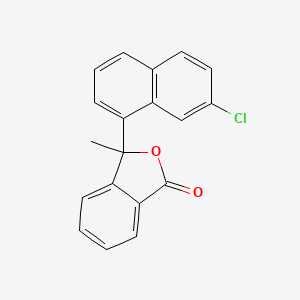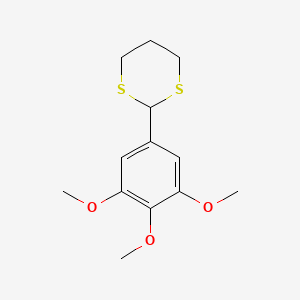![molecular formula C12H14O2 B14622113 1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene CAS No. 60349-05-5](/img/structure/B14622113.png)
1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene is an organic compound with the molecular formula C12H14O2 It is a derivative of benzene, featuring both ethenyl and ethenyloxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene typically involves the reaction of 3-hydroxybenzaldehyde with ethylene oxide to form 3-(2-hydroxyethoxy)benzaldehyde. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl groups, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The ethenyl groups can be reduced to form ethyl groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The ethenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzene ring provides a stable framework for these interactions, allowing the compound to exert its effects through specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, (ethenyloxy)-: Similar structure but lacks the additional ethenyl group.
Benzene, ethoxy-: Similar structure but with an ethoxy group instead of ethenyloxy.
Phenoxyethene: Similar structure but with a phenoxy group instead of ethenyloxy.
Uniqueness
1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene is unique due to the presence of both ethenyl and ethenyloxy groups, which provide distinct chemical reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
60349-05-5 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-(2-ethenoxyethoxy)-3-ethenylbenzene |
InChI |
InChI=1S/C12H14O2/c1-3-11-6-5-7-12(10-11)14-9-8-13-4-2/h3-7,10H,1-2,8-9H2 |
InChI-Schlüssel |
NRZGRLVAHFZAOH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=CC=C1)OCCOC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate](/img/structure/B14622033.png)
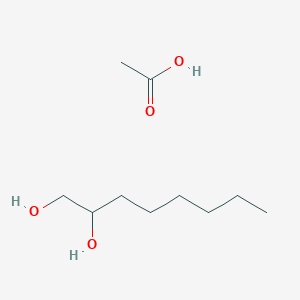

![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane](/img/structure/B14622039.png)
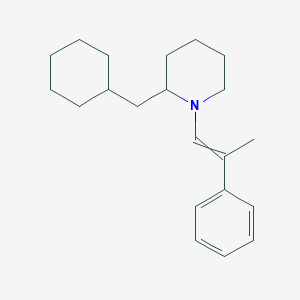
![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
